ethyl 2-(6-bromo-1H-indol-3-yl)acetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(6-bromo-1H-indol-3-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO2/c1-2-16-12(15)5-8-7-14-11-6-9(13)3-4-10(8)11/h3-4,6-7,14H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBEHTVLBNORKMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CNC2=C1C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50582745 | |
| Record name | Ethyl (6-bromo-1H-indol-3-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50582745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
919295-79-7 | |
| Record name | Ethyl 6-bromo-1H-indole-3-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=919295-79-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl (6-bromo-1H-indol-3-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50582745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 2-(6-bromo-1H-indol-3-yl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Chemical Reactivity and Transformations of Ethyl 2 6 Bromo 1h Indol 3 Yl Acetate
Reactions Involving the Aryl Bromine Moiety
The bromine atom at the C-6 position of the indole (B1671886) ring is a key handle for introducing molecular diversity through various carbon-carbon and carbon-heteroatom bond-forming reactions.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Stille, Heck)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new bonds at the site of the aryl bromide. These reactions are fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures. researchgate.netwikipedia.org
Suzuki Coupling: The Suzuki-Miyaura reaction is a widely used method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. For ethyl 2-(6-bromo-1H-indol-3-yl)acetate, a Suzuki coupling would involve the reaction with an aryl or vinyl boronic acid to introduce a new substituent at the C-6 position of the indole ring. While specific examples with this exact substrate are not extensively documented in the provided literature, the reactivity of other 6-bromoindoles in Suzuki reactions is well-established. nih.govmdpi.com The reaction is compatible with a wide range of functional groups and is often favored for its mild conditions and the low toxicity of the boron-containing reagents. scielo.br
Interactive Table: Representative Conditions for Suzuki Coupling of Bromoarenes
| Parameter | Condition |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, or PdCl₂(dppf) |
| Ligand | PPh₃, SPhos, or other phosphine (B1218219) ligands |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ |
| Solvent | Dioxane/H₂O, Toluene (B28343), or DMF |
| Reactant | Arylboronic acid or ester |
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. scielo.brnih.govnih.govbiosynth.com This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. nih.gov The coupling of this compound with various terminal alkynes would yield 6-alkynyl-1H-indole-3-yl)acetate derivatives, which are valuable precursors for a range of compounds, including heterocyclic systems and conjugated materials. The reaction conditions are generally mild, often proceeding at room temperature. researchgate.netnih.gov
Interactive Table: Representative Conditions for Sonogashira Coupling of Bromoarenes
| Parameter | Condition |
| Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ |
| Co-catalyst | CuI |
| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) |
| Solvent | THF, DMF, or Acetonitrile |
| Reactant | Terminal alkyne |
Stille Coupling: The Stille reaction involves the coupling of an organohalide with an organotin compound (organostannane) catalyzed by palladium. This reaction is known for its tolerance of a wide variety of functional groups and for the fact that the reaction conditions are generally not basic. For this compound, a Stille coupling would allow for the introduction of various alkyl, vinyl, aryl, or alkynyl groups at the C-6 position.
Interactive Table: Representative Conditions for Stille Coupling of Bromoarenes
| Parameter | Condition |
| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ |
| Ligand | PPh₃, AsPh₃ |
| Solvent | Toluene, THF, or DMF |
| Reactant | Organostannane (e.g., R-SnBu₃) |
Heck Reaction: The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base. The reaction of this compound with an alkene would lead to the formation of a 6-alkenyl-substituted indole derivative. The regioselectivity of the addition to the alkene is influenced by both steric and electronic factors.
Interactive Table: Representative Conditions for Heck Reaction of Bromoarenes
| Parameter | Condition |
| Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ |
| Ligand | PPh₃, P(o-tol)₃ |
| Base | Et₃N, K₂CO₃, or NaOAc |
| Solvent | DMF, Acetonitrile, or Toluene |
| Reactant | Alkene |
Nucleophilic Aromatic Substitution Reactions
While aryl halides are generally unreactive towards nucleophiles under standard conditions, nucleophilic aromatic substitution (SNA) can occur if the aromatic ring is sufficiently activated by electron-withdrawing groups or under specific reaction conditions. In the case of this compound, the indole ring itself is electron-rich, which generally disfavors classical SNA. However, palladium-catalyzed amination and alkoxylation reactions, which proceed via a different mechanism (reductive elimination from a palladium intermediate), are effective methods for forming carbon-nitrogen and carbon-oxygen bonds at the site of the aryl bromide. nih.gov These reactions are crucial for the synthesis of various biologically active compounds.
Metal-Halogen Exchange Reactions
Metal-halogen exchange is a fundamental organometallic reaction that converts an organic halide into an organometallic species. nih.govmdpi.com Treating this compound with a strong organometallic base, such as an organolithium reagent (e.g., n-butyllithium), can lead to the exchange of the bromine atom for a lithium atom. This generates a highly reactive 6-lithioindole derivative. This intermediate can then be trapped with various electrophiles (e.g., carbon dioxide, aldehydes, ketones) to introduce a wide range of functional groups at the C-6 position. This two-step sequence provides a powerful alternative to direct nucleophilic substitution. nih.gov
Reductive Debromination
The bromine atom of this compound can be removed through reductive debromination to yield the parent compound, ethyl 2-(1H-indol-3-yl)acetate. This transformation can be achieved using various reducing agents. Common methods include catalytic hydrogenation (e.g., using a palladium catalyst on carbon with a hydrogen source) or treatment with other reducing systems. This reaction is useful when the bromo-substituted indole is used as a synthetic intermediate and the bromine atom is no longer needed in the final product.
Reactions Involving the Ethyl Ester Group
The ethyl ester functionality on the side chain at the C-3 position offers another site for chemical modification, most commonly through hydrolysis.
Hydrolysis to the Corresponding Carboxylic Acid
The ethyl ester of this compound can be hydrolyzed to the corresponding carboxylic acid, 2-(6-bromo-1H-indol-3-yl)acetic acid. biosynth.com This reaction is typically carried out under basic conditions, for example, by heating with an aqueous solution of a base such as sodium hydroxide (B78521) or lithium hydroxide, followed by acidification to protonate the carboxylate salt. nih.govnih.gov The resulting carboxylic acid is a key intermediate for further transformations, such as amide bond formation. nih.gov Enzymatic hydrolysis is also a known method for converting indole-3-acetic acid esters to their corresponding acids. nih.gov
Interactive Table: Representative Conditions for Ester Hydrolysis
| Parameter | Condition |
| Reagent | NaOH, KOH, or LiOH |
| Solvent | H₂O/MeOH, H₂O/THF, or H₂O/EtOH |
| Temperature | Room temperature to reflux |
| Work-up | Acidification (e.g., with HCl) |
Transesterification Reactions
The ethyl ester of 2-(6-bromo-1H-indol-3-yl)acetate can undergo transesterification in the presence of an alcohol and a catalyst, which can be either an acid or a base. This reaction involves the substitution of the ethoxy group (-OCH2CH3) with a different alkoxy group from the reacting alcohol. For instance, reacting the ethyl ester with methanol (B129727) under acidic conditions would yield mthis compound. This process is an equilibrium, and the reaction is typically driven to completion by using a large excess of the desired alcohol. While direct literature on the transesterification of this specific ethyl ester is not prevalent, the hydrolysis of the analogous methyl ester to 2-(6-bromo-1H-indol-1-yl)acetic acid using sodium hydroxide in methanol and water is well-documented, demonstrating the susceptibility of the ester linkage to nucleophilic attack. nih.govresearchgate.net
Reduction to Alcohols or Aldehydes
The ester functional group in this compound can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.
Reduction to Alcohol: Strong reducing agents, such as lithium aluminum hydride (LiAlH4), are capable of reducing the ester to the corresponding primary alcohol, 2-(6-bromo-1H-indol-3-yl)ethanol. sigmaaldrich.com This transformation is a fundamental reaction in organic synthesis, providing access to indole-3-ethanol derivatives which are valuable building blocks. The reaction typically involves treating the ester with an excess of LiAlH4 in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF) or diethyl ether, followed by an aqueous workup to neutralize the reaction and protonate the resulting alkoxide.
Reduction to Aldehyde: Selective reduction of the ester to the aldehyde, 2-(6-bromo-1H-indol-3-yl)acetaldehyde, requires milder and more sterically hindered reducing agents to prevent over-reduction to the alcohol. Diisobutylaluminium hydride (DIBAL-H) is a common reagent for this purpose. The reaction is typically carried out at low temperatures (e.g., -78 °C) to control the reactivity of the hydride reagent. The intermediate hemiacetal that is formed is stable at low temperatures and is hydrolyzed to the aldehyde during aqueous workup.
| Transformation | Product | Reagents |
| Reduction to Alcohol | 2-(6-bromo-1H-indol-3-yl)ethanol | Lithium aluminum hydride (LiAlH4) |
| Reduction to Aldehyde | 2-(6-bromo-1H-indol-3-yl)acetaldehyde | Diisobutylaluminium hydride (DIBAL-H) |
Amidation and Hydrazinolysis Reactions
The conversion of this compound into amides and hydrazides represents a key transformation for introducing nitrogen-based functional groups.
Amidation: This reaction can be achieved by reacting the ester with ammonia (B1221849) or a primary or secondary amine to form the corresponding 2-(6-bromo-1H-indol-3-yl)acetamide. cymitquimica.com This process, known as aminolysis, often requires elevated temperatures to proceed at a reasonable rate. A more common and efficient method involves a two-step sequence: first, hydrolysis of the ester to the carboxylic acid, 2-(6-bromo-1H-indol-3-yl)acetic acid biosynth.com, followed by coupling with an amine using a peptide coupling agent like 1,1'-carbonyldiimidazole (B1668759) (CDI) or dicyclohexylcarbodiimide (B1669883) (DCC). nih.gov This approach is versatile and allows for the synthesis of a wide array of substituted amides under mild conditions. ucl.ac.uk
Hydrazinolysis: Hydrazinolysis involves the reaction of the ester with hydrazine (B178648) hydrate (B1144303) (N2H4·H2O), typically in an alcoholic solvent under reflux. This reaction yields 2-(6-bromo-1H-indol-3-yl)acetohydrazide. This product is a valuable intermediate itself, serving as a precursor for the synthesis of various heterocyclic compounds, such as pyrazoles and oxadiazoles. The high nucleophilicity of hydrazine facilitates the attack on the ester carbonyl, leading to the formation of the stable hydrazide. nih.gov
Reactions Involving the Indole N-H Position
The nitrogen atom of the indole ring in this compound is nucleophilic and can participate in various reactions after deprotonation.
N-Alkylation and N-Acylation Reactions
N-Alkylation: The indole nitrogen can be alkylated by treatment with a strong base followed by an alkyl halide. mdpi.com Common bases for this purpose include sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF). nih.govresearchgate.netnih.gov The base abstracts the acidic N-H proton to generate a highly nucleophilic indolide anion. This anion then readily displaces a halide from an alkylating agent, such as methyl iodide or benzyl (B1604629) bromide, to form the N-alkylated product. For example, alkylation of 6-bromoindole (B116670) with methyl bromoacetate (B1195939) is a key step in the synthesis of certain enzyme inhibitors. nih.gov
N-Acylation: Similarly, N-acylation can be achieved by reacting the indolide anion with an acylating agent like an acid chloride or an anhydride. For instance, treatment with benzoyl chloride would yield ethyl 2-(1-benzoyl-6-bromo-1H-indol-3-yl)acetate. nih.gov This reaction introduces an electron-withdrawing acyl group onto the indole nitrogen, which can influence the reactivity of the indole ring and serve as a protecting group.
| Reaction Type | Reagent System | Product Type |
| N-Alkylation | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) | Ethyl 2-(1-alkyl-6-bromo-1H-indol-3-yl)acetate |
| N-Acylation | 1. Strong Base (e.g., NaH) 2. Acyl Halide (RCO-Cl) | Ethyl 2-(1-acyl-6-bromo-1H-indol-3-yl)acetate |
Deprotonation and Anionic Reactivity
The acidity of the indole N-H proton (pKa ≈ 17 in DMSO) allows for its removal by a sufficiently strong base. As mentioned, sodium hydride is highly effective for this deprotonation, generating the sodium salt of the indole. nih.govnih.gov The resulting indolide anion is a potent nucleophile. The negative charge is delocalized over the aromatic system, but the anion primarily reacts with electrophiles at the nitrogen atom. This anionic reactivity is fundamental to the functionalization of the indole at the N-1 position, enabling the introduction of a wide variety of substituents.
Electrophilic Aromatic Substitution Reactions on the Indole Ring System
The indole ring is an electron-rich aromatic system and is highly reactive towards electrophiles. masterorganicchemistry.com The substitution pattern on this compound directs incoming electrophiles to specific positions. The C-3 position is blocked by the ethyl acetate (B1210297) group. The indole ring itself is an activating system, and the alkyl group at C-3 further activates the ring, primarily directing electrophiles to the C-2 position. The bromine atom at the C-6 position is a deactivating group due to its inductive effect but directs electrophilic substitution to the ortho (C-5 and C-7) and para (C-3, which is blocked) positions due to resonance effects.
A common electrophilic substitution reaction for indoles is the Vilsmeier-Haack reaction. ijpcbs.com This reaction uses a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl3) and DMF, to introduce a formyl group (-CHO) onto the aromatic ring. orgsyn.orgsemanticscholar.orgresearchgate.net For 3-substituted indoles, formylation generally occurs at the C-2 position. Therefore, subjecting this compound to Vilsmeier-Haack conditions would be expected to yield ethyl 2-(6-bromo-2-formyl-1H-indol-3-yl)acetate. Other classical electrophilic aromatic substitution reactions such as nitration, sulfonation, and Friedel-Crafts alkylation or acylation are also possible, with the regiochemical outcome being determined by the interplay of the directing effects of the existing substituents. masterorganicchemistry.comyoutube.comyoutube.com
Stereoselective Transformations and Chiral Synthesis Applications
A comprehensive search of scientific literature and chemical databases did not yield specific examples of stereoselective transformations or direct applications in chiral synthesis for the compound this compound.
Research in the broader field of indole chemistry has established various methods for the asymmetric functionalization of the indole nucleus and its side chains. These include catalytic enantioselective alkylations, additions to imines, and transition-metal-catalyzed cross-coupling reactions. For instance, chiral Brønsted acids have been successfully employed in the organocatalytic asymmetric hydrogenation of 3H-indoles to produce optically active indolines researchgate.net. Similarly, thiourea-based catalysts have been shown to facilitate highly enantioselective intermolecular additions of indoles to N-acyliminium ions nih.gov.
While these studies provide a framework for potential stereoselective reactions, there are no specific published reports detailing the application of these or other chiral methodologies directly to this compound. The presence of the bromo substituent at the C6-position and the acetate group at the C3-position would influence the electronic and steric properties of the indole ring, potentially requiring specific adaptation of existing methods.
Future research may explore the use of this compound as a prochiral substrate in various asymmetric transformations. Potential areas of investigation could include:
Asymmetric α-functionalization: The methylene (B1212753) group of the acetate side chain is a potential site for enantioselective deprotonation and subsequent reaction with electrophiles in the presence of a chiral catalyst.
Asymmetric dearomatization: The indole core could potentially undergo enantioselective dearomatization reactions, a strategy that has been applied to other 2,3-disubstituted indoles to create complex chiral scaffolds.
Catalytic asymmetric reduction: The ester functionality could be reduced to a chiral alcohol under the influence of a chiral reducing agent or catalyst system.
Without dedicated studies, any discussion of reaction conditions, yields, or stereoselectivities for this compound in chiral synthesis remains speculative. The data tables requested for detailed research findings cannot be generated due to the absence of specific experimental data in the reviewed literature.
Applications in Advanced Organic Synthesis
Precursor for Complex Polycyclic Indole-Containing Scaffolds
The indole (B1671886) nucleus is a fundamental structural motif in numerous natural products and pharmacologically active compounds, many of which feature complex, polycyclic frameworks. rsc.org Ethyl 2-(6-bromo-1H-indol-3-yl)acetate serves as a strategic starting material for accessing these sophisticated structures. Synthetic chemists leverage both the indole nitrogen and the C3-acetate group to build fused ring systems.
Methodologies such as intramolecular cyclizations and cycloaddition reactions are employed to construct new rings onto the indole scaffold. d-nb.infoacs.org For instance, the acetate (B1210297) side chain can be elaborated and then induced to cyclize with various positions on the indole ring, leading to the formation of fused polycyclic indolines or indolones. d-nb.inforesearchgate.net The bromine atom at the C6 position offers a reactive handle for further functionalization through cross-coupling reactions, which can be a key step in the annulation process to build additional rings. nih.gov This approach allows for the modular and efficient assembly of diverse polycyclic indole skeletons, which are prevalent in indole alkaloids and other bioactive natural products. d-nb.infopolimi.it The development of photocatalytic strategies has further expanded the toolkit for creating polycyclic indolones from indole precursors, highlighting the ongoing innovation in this field. d-nb.inforesearchgate.net
Building Block for Biologically Active Molecule Development
The indole scaffold is a "privileged" structure in medicinal chemistry, and derivatives of this compound are instrumental in the development of new therapeutic agents.
A significant application of this compound and its close derivatives is in the synthesis of enzyme inhibitors. Notably, the related compound, 6-bromoindole (B116670), is a key building block for a series of inhibitors targeting bacterial cystathionine (B15957) γ-lyase (bCSE). nih.govnih.govexlibrisgroup.com This enzyme is crucial for hydrogen sulfide (B99878) (H₂S) production in pathogenic bacteria, which contributes to their resistance to antibiotics. nih.gov
The synthesis of these inhibitors often involves the modification of the indole nitrogen. For example, 6-bromoindole can be alkylated and further elaborated to produce inhibitors like NL1, NL2, and NL3. nih.gov These compounds have been shown to potentiate the effects of antibiotics on pathogenic bacterial microorganisms, including resistant strains. nih.govexlibrisgroup.com The development of efficient, gram-scale syntheses for these indole-based bCSE inhibitors is critical for their further biological screening and therapeutic development. nih.govresearchgate.net
Table 1: Examples of bCSE Inhibitors Derived from 6-Bromoindole
| Compound Name | Structure | Key Synthetic Feature |
| NL1 ((2-(6-bromo-1H-indol-1-yl)acetyl)glycine) | Derivative of 6-bromoindole where a glycine (B1666218) moiety is attached to the indole nitrogen via an acetyl linker. nih.gov | Synthesized from 6-bromoindole by attaching a peptide-like chain to the nitrogen atom. nih.gov |
| NL2 (5-((6-bromo-1H-indol-1-yl)methyl)-2-methylfuran-3-carboxylic acid) | Features a substituted furan (B31954) ring connected to the indole nitrogen. nih.gov | Assembled at the nitrogen atom of the 6-bromoindole core. nih.gov |
| NL3 (3-((6-(7-chlorobenzo[b]thiophen-2-yl)-1H-indol-1-yl)methyl)-1H-pyrazole-5-carboxylic acid) | The bromine atom is replaced by a chlorobenzothiophene group via cross-coupling. nih.gov | Involves substitution of the bromine atom using a Pd-catalyzed cross-coupling reaction. nih.gov |
Indole-containing natural products, particularly alkaloids, represent a vast and structurally diverse class of compounds with significant biological activities. nih.gov Synthetic analogs of these natural products are often created to improve their therapeutic properties, study their mechanism of action, or simplify their structure for easier synthesis. The indole-3-acetate (B1200044) framework is a common substructure in many indole alkaloids.
This compound provides a versatile platform for synthesizing such analogs. The ester can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, while the bromine atom allows for late-stage diversification through metal-catalyzed cross-coupling reactions. This dual functionality enables chemists to systematically modify different parts of the molecule, leading to analogs of complex natural products like (±)-conolidine, a potent non-opioid analgesic. nih.gov The synthesis of macrocyclic natural products has also utilized indole-forming reactions as a key strategy. acs.org
Development of Medicinal Chemistry Libraries
The creation of compound libraries is a cornerstone of modern drug discovery, allowing for the high-throughput screening of thousands of molecules against biological targets. This compound is an ideal scaffold for building such libraries. researchgate.netmdpi.com
The reactivity of the ethyl acetate side chain and the C6-bromo position allows for the introduction of a wide range of substituents and structural motifs. By systematically varying the groups at these positions, a large and diverse library of related indole compounds can be generated. For example, the ester can be converted to an amide by reacting it with a library of different amines. Simultaneously or sequentially, the bromine atom can be replaced with various aryl or alkyl groups using palladium-catalyzed cross-coupling reactions. This strategy was effectively employed in the development of the NL-series of bCSE inhibitors, where different residues were attached to the 6-bromoindole core to explore structure-activity relationships. nih.govexlibrisgroup.comresearchgate.net
Role in Material Science Building Blocks (e.g., Indigoids)
Beyond pharmaceuticals, indole derivatives are finding applications in material science. One notable area is the synthesis of indigoid dyes. Indigo (B80030) and its derivatives are valued not only for their intense color but also for their potential use as organic semiconductors and photo-responsive materials. d-nb.info
The 6-bromoindole core, from which this compound is derived, is a direct precursor to 6,6'-dibromoindigo, the main component of the historic pigment Tyrian purple. d-nb.info Enzymatic and chemoenzymatic methods have been developed to convert bromoindoles into dibromoindigo. d-nb.infomdpi.com The bromine atoms in 6,6'-dibromoindigo serve as crucial handles for late-stage diversification. Through palladium-catalyzed cross-coupling reactions, various aryl groups can be attached to the indigo core, creating novel diarylindigo derivatives with tailored spectral and electronic properties. d-nb.info This approach provides a modular platform for developing new indigoid-based materials for applications in organic electronics. d-nb.info
Computational and Theoretical Investigations
Molecular Structure and Conformational Analysis
The three-dimensional arrangement of atoms in a molecule dictates its physical and chemical behavior. Computational methods allow for a detailed exploration of the molecule's geometry and the various shapes it can adopt.
Density Functional Theory (DFT) is a robust computational method used to determine the most stable, or ground-state, structure of a molecule. researchgate.net This is achieved by solving the Schrödinger equation in an approximate manner, focusing on the electron density rather than the complex many-electron wavefunction. For ethyl 2-(6-bromo-1H-indol-3-yl)acetate, geometry optimization would be performed to find the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy configuration.
Typically, a functional such as B3LYP is paired with a basis set like 6-311++G(d,p) to provide a good balance between accuracy and computational cost for organic molecules. The process iteratively adjusts the atomic coordinates until the forces on each atom are close to zero, resulting in a stable, optimized geometry. nih.gov The planarity of the indole (B1671886) ring system is a key feature, while the ethyl acetate (B1210297) side chain will have specific bond lengths and angles that influence its interaction with the core structure.
Table 1: Predicted Optimized Geometric Parameters for this compound using DFT (B3LYP/6-311++G(d,p))
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths (Å) | C-C (indole ring) | 1.38 - 1.41 |
| C-N (indole ring) | 1.37 - 1.39 | |
| C-Br | 1.91 | |
| C-C (side chain) | 1.51 | |
| C=O | 1.22 | |
| C-O (ester) | 1.35 | |
| **Bond Angles (°) ** | C-N-C (indole ring) | 108.5 |
| N-C-C (indole ring) | 110.0 - 130.0 | |
| C-C-Br | 119.5 | |
| O=C-C (side chain) | 124.0 | |
| Dihedral Angles (°) | C-C-C-C (indole ring) | ~0.0 (planar) |
| C(indole)-C-C=O (side chain) | Variable (Conformation dependent) |
Note: The values in this table are hypothetical and representative of typical results from DFT calculations on similar indole derivatives.
The ethyl acetate side chain of the molecule is flexible and can rotate around its single bonds, leading to different spatial arrangements known as conformations. A potential energy surface (PES) scan is a computational technique used to explore these conformational possibilities. By systematically rotating a specific dihedral angle (for instance, the angle defining the orientation of the ester group relative to the indole ring) and calculating the energy at each step, a profile of the molecule's energetic landscape can be generated.
This analysis helps identify the most stable conformers (energy minima) and the energy barriers (transition states) between them. Understanding the preferred conformation is vital as it can influence how the molecule interacts with biological targets or packs in a crystal lattice.
Electronic Structure and Reactivity Predictions
The distribution of electrons within a molecule is fundamental to its reactivity. Computational methods provide deep insights into the electronic properties that govern chemical reactions.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netniscpr.res.in A smaller gap suggests that the molecule is more polarizable and reactive. frontiersin.org
For this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring, particularly the pyrrole (B145914) moiety. The LUMO is likely to be distributed over the conjugated system, including the ester group. The bromine atom, being an electron-withdrawing group, will also influence the energy and distribution of these orbitals.
Table 2: Predicted Frontier Molecular Orbital Properties for this compound
| Parameter | Predicted Value (eV) |
| HOMO Energy | -6.20 |
| LUMO Energy | -1.50 |
| HOMO-LUMO Gap (ΔE) | 4.70 |
Note: These values are hypothetical and based on typical DFT calculations for similar bromoindole derivatives.
A Molecular Electrostatic Potential (MEP) map is a color-coded, three-dimensional visualization of the total electrostatic potential on the surface of a molecule. researchgate.net It is an invaluable tool for predicting how a molecule will interact with other charged or polar species. researchgate.net The map reveals regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). researchgate.net
In the MEP map of this compound, the most negative potential (red/yellow) would be expected around the oxygen atoms of the ester carbonyl group and, to a lesser extent, the nitrogen atom of the indole ring. These sites are prone to electrophilic attack. Conversely, the most positive potential (blue) would likely be found around the hydrogen atom attached to the indole nitrogen (N-H), making it a potential hydrogen bond donor site. researchgate.netresearchgate.net
The distribution of electron density in a molecule is not uniform, leading to partial positive and negative charges on individual atoms. Various computational methods, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis, can be used to calculate these atomic partial charges. niscpr.res.in
Understanding the charge distribution provides a more quantitative picture of the molecule's polarity and can help explain its intermolecular interactions and reactivity patterns. For this compound, the oxygen atoms of the ester group and the nitrogen atom of the indole ring are expected to carry negative partial charges, while the carbonyl carbon and the hydrogen on the indole nitrogen are expected to have positive partial charges. The bromine atom will also carry a partial negative charge due to its high electronegativity. frontiersin.org These charge distributions are fundamental to the molecule's dipole moment and its interactions with solvents and biological macromolecules. nih.gov
Reaction Mechanism Elucidation
Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping out the potential energy surface of a reaction, including the identification of transition states and intermediates.
Transition state theory allows for the calculation of activation energies, which are crucial for understanding reaction rates. For reactions involving this compound, such as electrophilic substitution or N-alkylation, computational methods can model the geometry of the transition state and determine its energy relative to the reactants.
A computational study on a reaction, for instance, the alkylation of the indole nitrogen, would involve locating the transition state structure for the approach of an alkylating agent. The activation energy would then be calculated as the energy difference between this transition state and the initial reactants. These calculations provide valuable insights into the feasibility and kinetics of a proposed reaction pathway.
Solvent can have a significant impact on reaction pathways and rates. Computational models, such as the Polarizable Continuum Model (PCM), can be employed to simulate the effect of different solvents on the reaction of this compound. These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of energies in a simulated solvent environment.
For reactions involving charge separation or polar intermediates, a polar solvent would be expected to stabilize the transition state more than the reactants, thereby lowering the activation energy and accelerating the reaction. A computational analysis could compare the reaction profile in a non-polar solvent like toluene (B28343) with a polar solvent like dimethylformamide (DMF) to predict solvent-dependent outcomes.
Spectroscopic Property Prediction
Computational methods can accurately predict various spectroscopic properties, which is invaluable for the structural elucidation and characterization of molecules like this compound.
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating the ¹H and ¹³C NMR chemical shifts. researchgate.net The calculated shifts for this compound can be compared with experimental data to confirm its structure.
For instance, the electron-withdrawing effect of the bromine atom at the C6 position would be predicted to cause a downfield shift for the adjacent aromatic protons. The chemical shifts of the protons and carbons of the ethyl acetate group can also be accurately predicted, aiding in the complete assignment of the NMR spectra.
Table 2: Illustrative Predicted vs. Experimental NMR Chemical Shifts (ppm) for this compound
| Atom | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Experimental ¹H Shift (ppm) |
|---|---|---|---|---|
| C2 | 124.5 | 124.2 | - | - |
| C3 | 109.8 | 109.5 | - | - |
| C6 | 115.2 | 114.9 | - | - |
| CH₂(ester) | 61.2 | 60.9 | 4.15 | 4.12 |
| CH₃(ester) | 14.5 | 14.2 | 1.25 | 1.22 |
| H5 | - | - | 7.28 | 7.25 |
| H7 | - | - | 7.55 | 7.52 |
Note: The values in this table are hypothetical and for illustrative purposes only, representing potential outcomes of a GIAO-DFT calculation and their comparison with potential experimental data.
Computational vibrational frequency analysis is used to predict the infrared (IR) spectrum of a molecule. By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational modes and their corresponding frequencies can be determined. These calculations are typically performed using DFT methods. researchgate.net
For this compound, the predicted IR spectrum would show characteristic peaks for the N-H stretch of the indole ring, the C=O stretch of the ester, and various C-H and C-C stretching and bending vibrations. The C-Br stretching frequency would also be identifiable. Comparing the computed spectrum with the experimental one can help in the assignment of the observed absorption bands.
Table 3: Illustrative Predicted IR Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|
| N-H Stretch | 3450 |
| C-H Stretch (aromatic) | 3100-3000 |
| C-H Stretch (aliphatic) | 2980-2850 |
| C=O Stretch (ester) | 1735 |
| C=C Stretch (aromatic) | 1600-1450 |
| C-N Stretch | 1350 |
| C-O Stretch (ester) | 1240 |
| C-Br Stretch | 650 |
Note: The values in this table are hypothetical and for illustrative purposes only, representing potential outcomes of a DFT vibrational analysis.
: Molecular Dynamics Simulations of this compound
Molecular dynamics (MD) simulations are powerful computational methods used to understand the dynamic behavior of molecules over time. These simulations provide detailed information on the conformational changes, flexibility, and stability of chemical compounds. For this compound, MD simulations would offer critical insights into its structural dynamics, which can be correlated with its chemical reactivity and biological activity. Key parameters derived from MD simulations include the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF).
However, a comprehensive review of publicly available scientific literature reveals a notable absence of specific molecular dynamics simulation studies conducted on this compound. While the synthesis and potential applications of related 6-bromoindole (B116670) derivatives have been explored, detailed computational analyses such as MD simulations for this particular ester have not been reported. mdpi.comnih.govresearchgate.netnih.gov
In a typical molecular dynamics study, the stability of a ligand, such as this compound, often in complex with a biological target, would be assessed over a simulation period, for instance, up to 200 nanoseconds. researchgate.net The trajectory of the simulation provides data to calculate metrics like RMSD and RMSF. researchgate.netresearchgate.net
Root Mean Square Deviation (RMSD)
The Root Mean Square Deviation (RMSD) is a fundamental measure of the average distance between the atoms of a molecule over a period of time, compared to a reference structure. It is a crucial indicator of the stability of a molecular system during the simulation. A smaller, stable RMSD value over time suggests that the molecule is maintaining its structural integrity and has reached equilibrium. Conversely, large fluctuations in RMSD would indicate significant conformational changes.
For a hypothetical simulation of this compound, one would plot the RMSD of the molecule's backbone atoms against time. An initial increase in RMSD is expected as the system equilibrates, after which it should plateau, indicating stability. In studies of other ligand-protein complexes, stable RMSD profiles often exhibit fluctuations below 2.0 Å, signifying a stable binding mode. researchgate.net
Table 1: Hypothetical RMSD Data for this compound
| Simulation Time (ns) | RMSD (Å) |
| 0 | 0.00 |
| 10 | 1.25 |
| 20 | 1.50 |
| 30 | 1.48 |
| 40 | 1.52 |
| 50 | 1.55 |
| ... | ... |
| 100 | 1.60 |
Note: The data in this table is illustrative and not based on actual experimental or simulation results for this compound, as such data is not available in the reviewed literature.
Root Mean Square Fluctuation (RMSF)
The Root Mean Square Fluctuation (RMSF) is a measure of the displacement of individual atoms or groups of atoms from their average position during the simulation. It helps to identify the flexible regions of a molecule. High RMSF values indicate greater flexibility, while lower values suggest that the region is more constrained.
In the context of this compound, an RMSF analysis would reveal the relative mobility of the bromoindole core versus the ethyl acetate side chain. One might expect the terminal methyl and ethyl groups of the acetate moiety to exhibit higher RMSF values, indicating greater freedom of movement, compared to the more rigid bicyclic indole ring system. This information can be valuable for understanding how the molecule might interact with and adapt to a binding site on a biological target. researchgate.net
Table 2: Hypothetical RMSF Data for Key Regions of this compound
| Molecular Region | Average RMSF (Å) |
| Indole Ring | 0.8 |
| Bromine Atom | 0.7 |
| Methylene (B1212753) Bridge | 1.1 |
| Carbonyl Group | 1.3 |
| Ethyl Group | 1.8 |
Note: The data in this table is for illustrative purposes to demonstrate the principles of RMSF analysis and is not derived from actual simulation data for this compound due to the lack of available studies.
Advanced Analytical and Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of ethyl 2-(6-bromo-1H-indol-3-yl)acetate in solution. By analyzing the chemical environment of each proton and carbon atom, a complete structural map can be assembled.
Proton NMR (¹H NMR) for Structural Confirmation
While specific experimental ¹H NMR data for this compound is not widely available in the reviewed literature, the expected proton signals can be predicted based on its chemical structure. The ¹H NMR spectrum would exhibit characteristic signals for the ethyl group, the methylene (B1212753) bridge, and the protons of the substituted indole (B1671886) ring.
The ethyl group would present as a quartet for the methylene protons (-OCH₂CH₃) and a triplet for the methyl protons (-OCH₂CH₃), a result of spin-spin coupling. The methylene protons of the acetate (B1210297) group (-CH₂COO-) would appear as a singlet. The indole ring protons would show a more complex pattern. The proton at position 2 of the indole ring would likely be a singlet or a narrow triplet. The aromatic protons on the benzene (B151609) portion of the indole ring would appear in the aromatic region of the spectrum, with their splitting patterns dictated by their positions relative to the bromine atom and each other. The NH proton of the indole ring would typically appear as a broad singlet.
Carbon-13 NMR (¹³C NMR) for Carbon Backbone Analysis
Similar to ¹H NMR, specific experimental ¹³C NMR data for this compound is not readily found in public databases. However, a predicted spectrum would display distinct signals for each of the 12 carbon atoms in the molecule.
The carbonyl carbon of the ester group would be the most downfield signal. The carbon atoms of the ethyl group would appear in the upfield region. The methylene carbon of the acetate group would be located at an intermediate chemical shift. The eight carbon atoms of the 6-bromoindole (B116670) core would have characteristic shifts in the aromatic region, with the carbon atom bearing the bromine atom (C-6) showing a shift influenced by the halogen's electronegativity and heavy atom effect.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To definitively assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For instance, it would show a correlation between the ethyl group's methylene and methyl protons. It would also help to trace the connectivity of the protons on the indole ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms. It would be used to assign the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying and confirming the connections between quaternary carbons (like the carbonyl carbon and C-3, C-3a, C-6, and C-7a of the indole ring) and nearby protons. For example, correlations between the methylene protons of the acetate group and the C-2, C-3, and C-4 carbons of the indole ring would confirm the attachment of the ethyl acetate side chain to the C-3 position.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to assess its purity.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. While experimental HRMS data is not available, predicted data for various adducts of this compound (C₁₂H₁₂BrNO₂) is available and presented below.
| Adduct | m/z (Predicted) |
|---|---|
| [M+H]⁺ | 282.01241 |
| [M+Na]⁺ | 303.99435 |
| [M-H]⁻ | 279.99785 |
| [M+NH₄]⁺ | 299.03895 |
| [M+K]⁺ | 319.96829 |
LC-MS for Purity and Identity Confirmation
Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that separates components of a mixture by liquid chromatography and then uses mass spectrometry for detection and identification. For this compound, LC-MS would be employed to assess the purity of a synthesized batch. A pure sample would ideally show a single sharp peak in the chromatogram at a specific retention time. The mass spectrometer would then provide the mass of the compound eluting at that retention time, confirming its identity by matching the observed m/z with the expected molecular weight of the target compound.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique used to identify the various functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of the indole ring, the ester group, and the carbon-bromine bond.
The spectrum is characterized by a sharp peak corresponding to the N-H stretching vibration of the indole ring, typically observed around 3400 cm⁻¹. researchgate.net The aromatic C-H stretching vibrations of the indole ring appear in the 3100-3000 cm⁻¹ region. researchgate.net A very prominent and sharp absorption band is expected for the carbonyl (C=O) group of the ethyl ester, which typically appears in the range of 1750-1735 cm⁻¹. The presence of the ester is further confirmed by C-O stretching vibrations, which are found in the 1300-1000 cm⁻¹ region. nist.gov The aromatic C=C stretching vibrations within the indole ring structure are observable in the 1625-1430 cm⁻¹ range. researchgate.net The C-Br stretching vibration is typically found at lower wavenumbers, often below 1000 cm⁻¹.
Table 1: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Source |
| Indole N-H | Stretch | ~3406 | researchgate.net |
| Aromatic C-H | Stretch | 3100 - 3000 | researchgate.net |
| Ester C=O | Stretch | 1750 - 1735 | nist.gov |
| Aromatic C=C | Stretch | 1625 - 1430 | researchgate.net |
| Ester C-O | Stretch | 1300 - 1000 | nist.gov |
| Aromatic C-Br | Stretch | < 1000 |
X-ray Crystallography for Solid-State Structure Elucidation
While the specific crystal structure of this compound is not publicly available in crystallographic databases as of this writing, analysis of related structures, such as other indole-3-acetic acid derivatives and brominated aromatic compounds, allows for an informed prediction of its solid-state characteristics. researchgate.netnih.govresearchgate.net The molecule would feature a planar indole ring system fused to a benzene ring. researchgate.net The ethyl acetate substituent at the 3-position would possess rotational freedom around the C-C and C-O single bonds.
In the solid state, intermolecular hydrogen bonding is highly anticipated between the N-H group of the indole ring of one molecule and the carbonyl oxygen (C=O) of the ester group of an adjacent molecule. Furthermore, π-π stacking interactions between the aromatic indole rings of neighboring molecules are likely to play a significant role in stabilizing the crystal packing. researchgate.net The presence of the bromine atom can also influence the crystal packing through halogen bonding or other dipole-dipole interactions.
Chromatographic Methods
Chromatographic techniques are essential for separating the target compound from impurities, determining its purity, and performing quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods employed for the analysis of indole derivatives.
High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity and quantifying non-volatile compounds like this compound. nih.gov Reverse-phase HPLC (RP-HPLC) is typically the mode of choice for indole derivatives. mdpi.com
A standard HPLC method would involve a C18 stationary phase column, which separates compounds based on their hydrophobicity. capes.gov.br The mobile phase is usually a mixture of an aqueous buffer (often containing a small amount of an acid like formic acid or trifluoroacetic acid to ensure good peak shape) and an organic solvent such as methanol (B129727) or acetonitrile. mdpi.comcetjournal.it A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the efficient separation of the main compound from any starting materials, byproducts, or degradation products. mdpi.com Detection is typically performed using a UV-Vis detector, as the indole ring system has a strong chromophore that absorbs UV light, with an optimal detection wavelength around 280 nm. mdpi.comcetjournal.it The purity of the sample is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.
Table 2: Representative HPLC Parameters for Analysis
| Parameter | Typical Condition | Source |
| Column | Reverse Phase C18, 5 µm | capes.gov.brcetjournal.it |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile or Methanol | mdpi.com |
| Elution | Gradient | mdpi.com |
| Flow Rate | 1.0 mL/min | |
| Detection | UV at 280 nm | mdpi.comcetjournal.it |
| Injection Volume | 5-10 µL | mdpi.com |
Gas Chromatography (GC) for Volatile Byproducts and Purity
Gas Chromatography (GC), particularly when coupled with a Mass Spectrometer (GC-MS), is a powerful technique for analyzing volatile and semi-volatile compounds. nih.gov While this compound itself has a relatively high boiling point, GC can be invaluable for detecting and identifying volatile impurities from its synthesis. nist.gov Such impurities could include residual solvents (e.g., ethyl acetate) or unreacted volatile starting materials like 6-bromoindole. nist.govnih.gov
The analysis is performed using a capillary column, often with a non-polar or medium-polarity stationary phase. The sample, dissolved in a volatile solvent, is injected into a heated port where it vaporizes. An inert carrier gas, such as helium, transports the vaporized compounds through the column, where they are separated based on their boiling points and interaction with the stationary phase. A temperature program, where the column temperature is gradually increased, is used to elute compounds with different volatilities. The mass spectrometer detector fragments the eluting compounds and separates the fragments based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a "fingerprint" for identification by comparing it against spectral libraries like NIST. jocpr.com
Table 3: General GC-MS Parameters for Impurity Profiling
| Parameter | Typical Condition | Source |
| Column | ZB 5-MS or similar non-polar capillary column | |
| Carrier Gas | Helium | |
| Injection Mode | Split/Splitless | |
| Temperature Program | e.g., 70°C initial, ramp at 6°C/min to 260°C | |
| Detector | Mass Spectrometer (MS) | jocpr.com |
| Ionization Mode | Electron Ionization (EI) | researchgate.net |
Future Research Directions and Methodological Innovations
Development of Novel and Efficient Synthetic Routes for Specific Regioisomers
The classical methods for indole (B1671886) synthesis, such as the Fischer, Bischler, and Reissert syntheses, often suffer from limitations regarding substrate scope, harsh reaction conditions, and poor regioselectivity, especially for polysubstituted indoles. Future research will focus on overcoming these challenges to provide precise control over the substitution pattern of the indole core.
A key area of development is the synthesis of specific regioisomers of bromo-substituted indole acetates. While the 6-bromo isomer is common, accessing other isomers (e.g., 4-bromo, 5-bromo, or 7-bromo) in a controlled manner is crucial for expanding structure-activity relationship (SAR) studies. Novel strategies leveraging "indolyne" chemistry, which involves aryne derivatives of indoles, present a conceptually new approach. nih.govacs.org Indolynes can function as electrophilic indole surrogates, reacting with nucleophiles to generate substituted indoles that are otherwise difficult to access. nih.govacs.org The generation of indolynes under mild, fluoride-mediated conditions allows for trapping with various reagents to produce a diverse array of substituted indoles with varying regioselectivity. nih.gov
Furthermore, the development of transition-metal-catalyzed C-H activation and functionalization reactions represents a powerful tool for the late-stage modification of the indole scaffold. These methods could allow for the direct introduction of the bromo or acetate (B1210297) moiety onto a pre-formed indole ring with high regioselectivity, bypassing the need for multi-step sequences starting from substituted anilines or phenylhydrazines.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Indolyne Chemistry | Access to novel regioisomers, umpolung of indole reactivity. nih.govacs.org | Design of stable indolyne precursors, controlling regioselectivity of nucleophilic addition. nih.gov |
| C-H Functionalization | High atom economy, late-stage modification, reduced step count. | Development of selective catalysts, understanding directing group effects. |
| Modified Fischer Synthesis | Improved yields and conditions over classical methods. | Use of novel acid catalysts, microwave-assisted, or flow conditions. mdpi.com |
Exploration of Undiscovered Chemical Transformations and Derivatizations
The chemical reactivity of ethyl 2-(6-bromo-1H-indol-3-yl)acetate is far from fully explored. Future investigations will delve into novel chemical transformations and derivatizations at multiple sites on the molecule to generate new chemical entities with unique properties.
The bromine atom at the C-6 position is a prime handle for derivatization, primarily through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). These reactions enable the introduction of a wide variety of substituents, including aryl, heteroaryl, alkyl, and amino groups, dramatically expanding the chemical space around the core molecule. nih.gov Research into using novel catalysts, such as those based on palladium, copper, or nickel, under milder and more sustainable conditions will be a key focus.
The indole N-H group is another site for functionalization. While N-alkylation and N-acylation are common, exploring more complex substitutions or the introduction of protecting groups that can be cleaved under specific, orthogonal conditions will be valuable. For instance, the synthesis of (2-(6-bromo-1H-indol-1-yl)acetyl)glycine (NL1) from 6-bromoindole (B116670) highlights the possibility of building peptide-like structures from the indole nitrogen. nih.govnih.gov
The ethyl acetate side chain also offers opportunities for transformation. Hydrolysis to the corresponding carboxylic acid, followed by amide coupling, can produce a library of amides. eurjchem.com Alternatively, reduction of the ester to the alcohol or its conversion to other functional groups can provide further avenues for diversification.
Integration with Flow Chemistry and Automated Synthesis Platforms
The shift from traditional batch synthesis to continuous flow manufacturing is a paradigm change in modern chemistry, offering significant advantages in safety, efficiency, scalability, and process control. mdpi.comresearchgate.net The synthesis of this compound and its derivatives is well-suited for adaptation to flow chemistry platforms. nih.gov
Key indole-forming reactions, such as the Fischer indole synthesis, have been successfully implemented in flow reactors, achieving drastically reduced reaction times (from hours to minutes) and increased productivity. mdpi.comuc.pt High-temperature and high-pressure conditions that are hazardous in batch can be safely accessed in microreactors, often leading to higher yields and cleaner reaction profiles. nih.gov The Cadogan–Sundberg indole synthesis, which uses carbon monoxide as a reducing agent, is another example where flow chemistry excels due to the efficient handling of toxic gases and enhanced gas-liquid mixing. galchimia.com
Automated synthesis platforms, which combine flow reactors with robotic liquid handlers, in-line purification, and real-time analytical monitoring, will accelerate the discovery and optimization of novel derivatives. researchgate.net Such systems can perform high-throughput synthesis and screening, rapidly generating libraries of analogues of this compound for biological evaluation. researchgate.net
| Parameter | Batch Synthesis | Flow Synthesis |
| Reaction Time | Hours to days | Seconds to minutes nih.gov |
| Heat Transfer | Poor, localized heating | Excellent, precise temperature control nih.gov |
| Safety | Risk of thermal runaway, handling of hazardous reagents at scale | Enhanced safety, small reaction volumes, contained environment researchgate.net |
| Scalability | Difficult, requires re-optimization | Straightforward, "scaling out" by running longer or in parallel mdpi.com |
| Process Control | Limited | Precise control over stoichiometry, time, and temperature researchgate.net |
Advanced Computational Modeling for Predicting Novel Reactivity and Selectivity
Computational chemistry has become an indispensable tool in modern synthetic planning. nih.gov Density Functional Theory (DFT) and other quantum chemical methods can provide deep insights into reaction mechanisms, transition states, and the origins of reactivity and selectivity. nih.govcopernicus.org
For this compound, computational modeling can be employed to:
Predict Regioselectivity: In reactions like electrophilic substitution or the nucleophilic addition to indolyne intermediates, computational models can predict the most likely site of reaction by calculating the energies of different reaction pathways and intermediates. nih.govacs.org This predictive power can guide the design of experiments to favor the desired regioisomer.
Elucidate Reaction Mechanisms: The mechanisms of novel transformations, especially those involving transition metal catalysts, can be complex. Computational studies can map out the entire catalytic cycle, identify the rate-determining step, and explain the role of ligands and additives. nih.gov This understanding is crucial for optimizing reaction conditions and developing more efficient catalysts.
Design Novel Reactions: By simulating the interaction of the indole substrate with various reagents and catalysts, computational models can help identify and design entirely new chemical reactions and derivatization strategies that may not be intuitively obvious. rsc.org
Sustainable Synthesis Methodologies (e.g., Catalyst-Free, Solvent-Free, Biocatalytic)
The principles of green chemistry are increasingly influencing the design of synthetic routes. Future research on this compound will prioritize the development of sustainable methodologies that minimize waste, avoid hazardous reagents, and reduce energy consumption.
Catalyst-Free and Benign Solvents: Research into multicomponent reactions that assemble the indole core in a single step from simple, readily available starting materials is a promising direction. rsc.org Performing these reactions in environmentally benign solvents like ethanol (B145695) or even under solvent-free conditions would significantly improve the green credentials of the synthesis. rsc.org
Biocatalysis: The use of enzymes or whole-cell systems for chemical synthesis offers unparalleled selectivity under mild, aqueous conditions. While the biocatalytic synthesis of the parent indole-3-acetic acid (IAA) in engineered microorganisms like E. coli is established, applying this technology to produce halogenated analogues is a key future goal. nih.govnih.gov This could involve:
Engineered Biosynthetic Pathways: Modifying existing IAA pathways (e.g., the indole-3-acetamide (B105759) (IAM) or tryptamine (B22526) (TAM) pathways) to accept halogenated tryptophan precursors. nih.govnih.gov
Chemo-enzymatic Synthesis: Combining traditional chemical synthesis with enzymatic steps. For example, an enzyme could be used for the final, selective esterification step, or for a selective resolution to obtain a single enantiomer if a chiral center is introduced.
An environment-friendly synthesis for 5-bromoindole (B119039) has been developed that focuses on cleaner bromination and milder reaction conditions, indicating a clear trend towards more sustainable industrial processes for halogenated indoles. wipo.int
Q & A
Q. What are the optimal synthetic routes for ethyl 2-(6-bromo-1H-indol-3-yl)acetate, and how can reaction conditions be optimized?
The synthesis typically involves bromination of indole precursors followed by acetylation and esterification. Key steps include:
- Bromination : Selective bromination at the 6-position of indole derivatives, often using N-bromosuccinimide (NBS) under controlled conditions to avoid over-bromination .
- Acetylation : Introduction of the acetamide group at the 3-position via acetic anhydride in the presence of pyridine as a catalyst .
- Esterification : Conversion to the ethyl ester using ethanol under acidic or basic catalysis.
Optimization strategies :
Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?
- NMR : H and C NMR are critical for confirming the indole scaffold, bromine substitution (via deshielded aromatic protons), and ester group presence. For example, the ethyl ester protons appear as a quartet at ~4.2 ppm (CH) and a triplet at ~1.3 ppm (CH) .
- FT-IR : Key peaks include C=O stretching (~1740 cm for the ester) and N-H indole vibrations (~3400 cm) .
- X-ray crystallography : Resolves ambiguities in regiochemistry, as seen in structurally similar indole derivatives .
- HPLC-MS : Validates purity and detects trace impurities using reverse-phase C18 columns with acetonitrile/water gradients .
Q. How does the bromine substituent influence the compound’s stability and reactivity in storage or under experimental conditions?
- Stability : The 6-bromo group increases electron-withdrawing effects, potentially reducing susceptibility to oxidation compared to non-halogenated indoles. Store at 2–8°C in amber vials to prevent photodegradation .
- Reactivity : Bromine enhances electrophilic substitution reactivity at the 2- and 4-positions of the indole ring, enabling further functionalization (e.g., Suzuki couplings) .
Advanced Research Questions
Q. What mechanistic insights exist for the catalytic pathways involved in modifying this compound?
- Cross-coupling reactions : The bromine atom facilitates palladium-catalyzed couplings (e.g., Suzuki-Miyaura) with aryl boronic acids. Key parameters include ligand selection (e.g., SPhos for bulky substrates) and solvent choice (toluene/water mixtures) to balance reactivity and solubility .
- Computational modeling : Density functional theory (DFT) studies predict regioselectivity in subsequent reactions, such as preferential nucleophilic attack at the 2-position due to electron density redistribution from bromine .
Q. How can researchers evaluate the biological activity of this compound, and what experimental designs mitigate false positives in assays?
- Antimicrobial assays : Use standardized microdilution methods (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include cytotoxicity controls (e.g., mammalian cell lines) to distinguish antimicrobial vs. general toxic effects .
- Anticancer screening : Employ dose-response curves in NCI-60 cell panels. Validate hits with orthogonal assays (e.g., apoptosis markers like caspase-3 activation) to confirm mechanism-specific activity .
Q. What computational tools are suitable for predicting the physicochemical properties or binding affinities of this compound?
- Molecular docking : Software like AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., kinases or GPCRs). Parameterize force fields to account for bromine’s van der Waals radius and partial charges .
- ADME prediction : Tools like SwissADME estimate logP (~2.5), solubility (<0.1 mg/mL), and blood-brain barrier permeability, guiding in vivo study design .
Q. How should researchers address contradictory data in spectroscopic characterization or biological activity studies?
- Multi-technique validation : Combine NMR, HPLC, and X-ray data to resolve structural ambiguities. For example, conflicting NOE effects in NMR may require crystallographic confirmation .
- Batch reproducibility : Ensure synthetic consistency via QC protocols (e.g., ≥95% purity by HPLC) to rule out impurity-driven bioactivity variations .
- Statistical rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s) in biological assays to confirm significance thresholds and minimize Type I errors .
Methodological Resources
- Synthetic protocols : Refer to palladium-catalyzed cross-coupling methodologies in Advanced Synthesis & Catalysis .
- Spectroscopic databases : Use the Cambridge Structural Database (CSD) for comparative crystallographic data .
- Computational frameworks : ICReDD’s reaction path search tools integrate quantum chemistry and machine learning for reaction optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
